1,2-Dinitrobenzene

説明

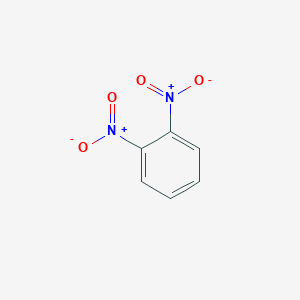

Structure

3D Structure

特性

IUPAC Name |

1,2-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUKQUVSCNEFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4, Array | |

| Record name | O-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8570 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024066 | |

| Record name | 1,2-Dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-dinitrobenzene is a colorless to yellow solid. Sinks and slowly mixes with water. (USCG, 1999), Pale-white or yellow, crystalline solid; [NIOSH], WHITE-TO-YELLOW CRYSTALS., Pale-white or yellow crystalline solid., Pale-white or yellow solid. | |

| Record name | O-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8570 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DINITROBENZENES, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/388 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0231.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

606 °F at 760 mmHg (USCG, 1999), 319 °C @ 773 mm Hg, 319 °C, See individual isomers for properties, 606 °F | |

| Record name | O-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8570 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DINITROBENZENES, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/388 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0231.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

302 °F (USCG, 1999), 302 °F, 302 °F (150 °C) (Closed Cup), 150 °C c.c. | |

| Record name | O-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8570 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0231.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.05 % (NIOSH, 2023), Sol in alc, benzene, chloroform, 1 g dissolves in 6600 ml cold water, 2700 ml boiling water, In water, 133 mg/l @ 25 °C, Solubility in water: very poor, 0.05% | |

| Record name | O-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8570 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0231.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.31 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3119 g/cu cm, 1.6 g/cm³, 1.57 | |

| Record name | O-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8570 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0231.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.79 (AIR= 1), Relative vapor density (air = 1): 5.8 | |

| Record name | 1,2-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000455 [mmHg], 4.55X10-5 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: | |

| Record name | o-Dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS OR YELLOW CRYSTALS, NEEDLES OR PLATES, White to yellow monoclinic plates, White crystals, Pale white or yellow, crystalline solid. | |

CAS No. |

528-29-0, 25154-54-5 | |

| Record name | O-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8570 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dinitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35XUO924Y0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DINITROBENZENES, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/388 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

244.4 °F (USCG, 1999), 117 - 118.5 °C, 118 °C, 244 °F | |

| Record name | O-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8570 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0460 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0231.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties and Hazards of 1,2-Dinitrobenzene (CAS Number: 528-29-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, toxicological hazards, and handling protocols for 1,2-dinitrobenzene. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling, use, and assessment of this chemical compound.

Physicochemical Properties

This compound is a solid organic compound that appears as white to yellow crystals.[1][2][3] It is sparingly soluble in water but soluble in organic solvents such as chloroform, ethanol, and benzene.[4][5]

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₂O₄ | [2] |

| Molecular Weight | 168.11 g/mol | [4] |

| Melting Point | 114-118 °C | [4][5] |

| Boiling Point | 319 °C at 773 mmHg | [4] |

| Density | 1.57 g/cm³ | [5] |

| Vapor Pressure | <0.1 kPa at 20°C | [1] |

| Flash Point | 150 °C (closed cup) | [1][4] |

| Water Solubility | 150 mg/L at 20 °C | [6] |

| log P (Octanol-Water Partition Coefficient) | 1.69 | [1] |

Toxicological Profile and Hazards

This compound is classified as a highly toxic substance and presents significant health hazards upon exposure. It is fatal if swallowed, inhaled, or in contact with skin.[7][8][9] The primary target organs are the blood and liver.[10]

Acute Toxicity

Exposure to this compound can lead to severe and immediate health effects. The compound is readily absorbed through the skin.[1]

| Route of Exposure | Hazard Statement | GHS Classification |

| Oral | Fatal if swallowed | Acute Toxicity 2 |

| Dermal | Fatal in contact with skin | Acute Toxicity 1 |

| Inhalation | Fatal if inhaled | Acute Toxicity 2 |

Chronic Toxicity and Other Health Effects

Prolonged or repeated exposure to this compound may cause damage to organs.[8][9] There is a danger of cumulative effects.[10] It is also known to cause male reproductive toxicity.[10]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure (GHS Category 2).[7][8]

-

Reproductive Toxicity: Known to the State of California to cause male reproductive toxicity.[10]

-

Carcinogenicity: Not classifiable as to its carcinogenicity to humans (IARC Group 3).[10]

Mechanism of Toxicity: Methemoglobinemia

A primary and life-threatening effect of this compound exposure is the formation of methemoglobin in the blood.[1][10] Methemoglobin is an oxidized form of hemoglobin that is unable to bind and transport oxygen, leading to cyanosis (a bluish discoloration of the skin), headache, dizziness, nausea, and in severe cases, asphyxia and death.[1][10][11] The onset of symptoms may be delayed.[1] The consumption of alcoholic beverages can enhance the harmful effects.[1]

Fire and Explosion Hazards

This compound is a combustible solid.[1][3] Finely dispersed particles can form explosive mixtures with air.[1] It may explode on heating.[7]

-

Reactivity: Reacts violently with strong oxidants, strong bases, and reducing agents.[7] Mixtures with nitric acid are highly explosive.[7] It is a severe explosion hazard when shocked or exposed to heat or flame.[7][11]

-

Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of nitrogen oxides.[2]

Experimental Protocols

General Workflow for Handling and Use

The following workflow outlines the essential steps for safely handling this compound in a research setting.

Handling, Storage, and Disposal

Handling

-

Use only in a chemical fume hood.[10]

-

Do not breathe dust, vapor, mist, or gas.[10]

-

Do not get in eyes, on skin, or on clothing.[10]

-

Wear suitable protective clothing, gloves, and eye/face protection.[1][7]

-

Wash hands thoroughly after handling.[7]

Storage

-

Store in a cool, dry, well-ventilated place.[10]

-

Store in a tightly closed container.[10]

-

Store away from incompatible materials such as strong oxidants and bases.[1][12]

Disposal

-

Dispose of this material and its container as hazardous waste.[10]

-

Do not let this chemical enter the environment.[1]

First Aid Measures

In case of exposure to this compound, immediate medical attention is required.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical aid immediately.[10]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[10]

-

Ingestion: If swallowed, get medical aid immediately. Do NOT induce vomiting unless directed to do so by medical personnel.[10]

Environmental Hazards

This compound is very toxic to aquatic life with long-lasting effects.[7][8][9] It should not be released into the environment.[1] Under anaerobic and aerobic conditions, it can degrade to nitroaniline.[13][14]

Regulatory Information

| Regulation | Information |

| GHS Classification | Acute Toxicity 2 (Oral, Inhalation), Acute Toxicity 1 (Dermal), STOT RE 2, Aquatic Acute 1, Aquatic Chronic 1[4][7] |

| UN Number | 3443[1] |

| Hazard Class | 6.1 (Toxic)[10] |

| Packing Group | II[10] |

| OSHA PEL | 1 mg/m³ (TWA) [skin][3][15] |

| NIOSH REL | 1 mg/m³ (TWA) [skin][3][15] |

| ACGIH TLV | 0.15 ppm (TWA) [skin][1][15] |

References

- 1. ICSC 0460 - this compound [inchem.org]

- 2. This compound | C6H4(NO2)2 | CID 10707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - o-Dinitrobenzene [cdc.gov]

- 4. 1,2-二硝基苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Dinitrobenzene [drugfuture.com]

- 6. parchem.com [parchem.com]

- 7. echemi.com [echemi.com]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. O-DINITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. nj.gov [nj.gov]

- 13. Cas 528-29-0,this compound | lookchem [lookchem.com]

- 14. This compound | 528-29-0 [chemicalbook.com]

- 15. DINITROBENZENES, ALL ISOMERS | Occupational Safety and Health Administration [osha.gov]

Synthesis of 1,2-Dinitrobenzene from 2-Nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1,2-dinitrobenzene from 2-nitroaniline (B44862). The document details two primary methodologies: a Sandmeyer-type reaction involving diazotization followed by nitrite (B80452) displacement, and the direct oxidation of the amino group. This guide includes detailed experimental protocols, quantitative data, reaction pathway diagrams, and essential safety information to assist researchers in the safe and effective synthesis of this important chemical intermediate.

Introduction and Reaction Pathways

This compound is a key aromatic compound used in the synthesis of various specialty chemicals, including pharmaceuticals, dyes, and agrochemicals. Its preparation from 2-nitroaniline can be principally achieved through two distinct chemical transformations.

Method A: Sandmeyer-Type Reaction

This classical two-step approach involves the initial conversion of the primary aromatic amine, 2-nitroaniline, into a diazonium salt. This is followed by a copper-catalyzed displacement of the diazonium group with a nitro group.[1]

-

Diazotization: 2-Nitroaniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric or sulfuric acid), at low temperatures (0–5 °C) to form the 2-nitrobenzenediazonium (B1203363) salt.

-

Nitrite Displacement: The resulting diazonium salt is then reacted with an aqueous solution of sodium nitrite in the presence of a copper catalyst to yield this compound.

Caption: Reaction pathway for the Sandmeyer-type synthesis.

Method B: Direct Oxidation

This method offers a more direct route by oxidizing the amino group of 2-nitroaniline to a nitro group. Potent oxidizing agents, such as peroxy acids, are required for this transformation. Peroxytrifluoroacetic acid (CF₃CO₃H), which can be generated in situ from trifluoroacetic acid and hydrogen peroxide, has been shown to be particularly effective for the oxidation of weakly basic amines like nitroanilines.[2]

Caption: Reaction pathway for the direct oxidation synthesis.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 2-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Orange-yellow solid | 69.5–70.5 | - | 88-74-4 |

| This compound | C₆H₄N₂O₄ | 168.11 | White to yellow solid | 114-118 | 318-319 | 528-29-0 |

Table 2: Summary of Synthetic Methods and Reported Yields

| Method | Key Reagents | Reported Yield (%) | Notes | Reference |

| Sandmeyer-Type | 1. NaNO₂ / H⁺2. NaNO₂ / Cu | 63 (for diazonium salt) | Yield for the second step is not explicitly stated for the ortho isomer but is 67-82% for the para isomer. | [5] |

| Direct Oxidation | H₂O₂ / Trifluoroacetic Acid | up to 100% | This modern protocol uses 30% H₂O₂ and avoids the need for metal catalysts. | [2] |

Experimental Protocols

Method A: Sandmeyer-Type Reaction Protocol

This protocol is adapted from a procedure for the para-isomer in Organic Syntheses, which states the general method is applicable to the ortho-isomer with modifications to the work-up.[5]

Step 1: Diazotization of 2-Nitroaniline

-

In a 400 mL beaker, dissolve 34.5 g (0.25 mole) of 2-nitroaniline in an appropriate volume of concentrated acid (e.g., HCl or H₂SO₄) diluted with water.

-

Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with efficient mechanical stirring.

-

Prepare a solution of 17.5 g (0.255 mole) of sodium nitrite in 35 mL of cold water.

-

Add the cold sodium nitrite solution dropwise to the stirred 2-nitroaniline solution, ensuring the temperature is maintained between 0 and 5 °C.

-

After the addition is complete, continue to stir the mixture for an additional 15-20 minutes. The resulting solution contains the 2-nitrobenzenediazonium salt and should be used immediately in the next step.

Step 2: Copper-Catalyzed Nitrite Displacement

-

In a separate 2 L beaker, dissolve 200 g of sodium nitrite in 400 mL of water.

-

To this solution, add 40 g of copper powder.

-

With vigorous stirring, slowly add the cold diazonium salt solution from Step 1 to the copper/sodium nitrite mixture.

-

Significant frothing will occur. Add a few mL of ether as needed to break the foam.

-

Once the addition is complete, stir the reaction mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Work-up: The original procedure for the para-isomer involves filtration. However, for the ortho-isomer, it is recommended to separate the product by steam distillation.[5] Set up a steam distillation apparatus and distill the mixture to isolate the volatile this compound.

-

Purification: The crude product can be further purified by recrystallization from ethanol (B145695) to yield pale yellow crystals.

Method B: Direct Oxidation with in situ Peroxytrifluoroacetic Acid

This protocol is based on a modern, metal-free method for the selective oxidation of arylamines.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.38 g (10 mmol) of 2-nitroaniline in 20 mL of trifluoroacetic acid (TFA).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add 2.2 mL of 30% aqueous hydrogen peroxide (H₂O₂) dropwise to the stirred solution. Caution: The reaction can be exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 mL of ice-water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Mandatory Visualizations

Caption: Experimental workflow for the Sandmeyer-type synthesis.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Data | Reference |

| ¹H NMR | In CDCl₃, two multiplets are expected around δ 7.81 ppm and δ 7.94 ppm. Due to the symmetry, the spectrum is complex (AA'BB' system). | [6][7] |

| ¹³C NMR | Three distinct signals are expected for the aromatic carbons due to symmetry. | [6] |

| IR Spectroscopy | Characteristic strong peaks for the nitro group (NO₂) symmetric and asymmetric stretching vibrations are expected around 1530 cm⁻¹ and 1350 cm⁻¹. | [8] |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 168. | [7] |

Safety and Handling

Extreme caution must be exercised when synthesizing and handling this compound and the associated reagents.

-

This compound: This compound is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[9] It is also a suspected reproductive toxin. There is a danger of cumulative effects with repeated exposure. Finely dispersed particles can form explosive mixtures in the air, and the compound may explode upon heating.[6] All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

-

Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry. They should be kept cold and in solution and used immediately after preparation.

-

Peroxytrifluoroacetic Acid: Peroxy acids are strong oxidizers and can be explosive, especially in concentrated forms.[10] Reactions should be conducted behind a safety shield, and the temperature must be carefully controlled. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols. Dispose of all chemical waste according to local regulations.

References

- 1. mdpi.com [mdpi.com]

- 2. Trifluoroacetic acid-mediated selective oxidation of arylamines to nitroarenes via in situ formed peroxytrifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic chemistry - How to transform an aliphatic primary amine to the corresponding nitro compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. scientificlabs.com [scientificlabs.com]

- 5. download.basf.com [download.basf.com]

- 6. This compound(528-29-0) 1H NMR spectrum [chemicalbook.com]

- 7. ez.restek.com [ez.restek.com]

- 8. Benzene, 1,2-dinitro- [webbook.nist.gov]

- 9. Nitro compound synthesis by oxidation [organic-chemistry.org]

- 10. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]

An In-depth Technical Guide to the Reaction of 1,2-Dinitrobenzene with Amines: Mechanism, Kinetics, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 1,2-dinitrobenzene and various amines. The core of this transformation lies in the nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone of modern organic synthesis, particularly in the preparation of substituted anilines which are prevalent in pharmaceuticals and other advanced materials. This document will delve into the intricacies of the reaction mechanism, present quantitative kinetic data, and provide detailed experimental protocols for laboratory application.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with amines proceeds via a well-established two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution. The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring is crucial, as they activate the ring towards nucleophilic attack by delocalizing the negative charge of the intermediate.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the amine on one of the carbon atoms bearing a nitro group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] This intermediate is a key species in the reaction pathway, and its stability is a determining factor in the overall reaction rate. The negative charge is delocalized across the aromatic system and the nitro groups, with significant charge accumulation on the oxygen atoms of the nitro groups.

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second step, the Meisenheimer complex collapses with the departure of one of the nitro groups as a nitrite (B80452) ion (NO₂⁻), a competent leaving group in this context. This elimination step restores the aromaticity of the ring, yielding the final N-substituted-2-nitroaniline product.

The overall reaction can be represented as follows:

Caption: General SNAr reaction mechanism of this compound with an amine.

Base Catalysis in the Reaction of this compound with Amines

The reaction of this compound with primary and secondary amines can be significantly accelerated by the presence of a base. This phenomenon, known as base catalysis, arises from the deprotonation of the zwitterionic intermediate formed after the initial nucleophilic attack. A second molecule of the amine reactant often acts as the base.

The base-catalyzed pathway involves the following steps:

-

Formation of a Zwitterionic Intermediate: The amine attacks the this compound to form a zwitterionic Meisenheimer complex.

-

Deprotonation: A base (often a second molecule of the amine) removes a proton from the nitrogen atom of the attacking amine, forming a more stable anionic intermediate.

-

Elimination: The anionic intermediate then expels the nitrite leaving group to form the final product.

The uncatalyzed and base-catalyzed pathways are often in competition. The extent of catalysis depends on the nature of the amine, the solvent, and the reaction conditions. For instance, in non-polar solvents like n-hexane, base catalysis is prominent.[3]

Caption: Uncatalyzed and base-catalyzed pathways for the reaction.

Quantitative Data Presentation

The rate of the reaction between this compound and amines is influenced by several factors, including the structure of the amine, the solvent, and the temperature. The following tables summarize available kinetic data for these reactions.

Table 1: Second-Order Rate Constants for the Reaction of this compound with Primary Aliphatic Amines in n-Hexane at 30°C.[3]

| Amine | k₂ (L mol⁻¹ s⁻¹) | k₃/k₂ (L mol⁻¹) |

| n-Propylamine | 1.3 x 10⁻⁴ | 100 |

| Isopropylamine | 2.7 x 10⁻⁵ | 11 |

| n-Butylamine | 1.8 x 10⁻⁴ | 111 |

| Isobutylamine | 7.0 x 10⁻⁵ | 57 |

| s-Butylamine | 3.5 x 10⁻⁵ | 14 |

k₂ represents the rate constant for the uncatalyzed pathway, and k₃/k₂ represents the ratio of the rate constant for the amine-catalyzed pathway to the uncatalyzed pathway.

Table 2: Second-Order Rate Constants and Catalytic Ratios for the Reaction of this compound with Primary Aliphatic Amines in Benzene at 30°C.[1]

| Amine | k' (L mol⁻¹ s⁻¹) | k''/k' (L mol⁻¹) |

| n-Butylamine | 1.17 x 10⁻⁴ | 1.1 |

| s-Butylamine | 2.50 x 10⁻⁵ | 0.9 |

k' is the intercept and k'' is the slope of the plot of the observed second-order rate constant versus amine concentration.

Experimental Protocols

This section provides a general methodology for studying the kinetics of the reaction of this compound with amines using UV-Vis spectrophotometry and a general procedure for the synthesis of N-substituted-2-nitroanilines.

Kinetic Measurements by UV-Vis Spectrophotometry

The reaction can be conveniently monitored by observing the formation of the N-substituted-2-nitroaniline product, which typically has a strong absorbance in the visible region of the electromagnetic spectrum.

Materials and Equipment:

-

This compound

-

Amine of interest

-

Spectrophotometric grade solvent (e.g., acetonitrile, ethanol, or benzene)

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Volumetric flasks and pipettes

-

Constant temperature bath

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the amine in the chosen solvent. The concentrations should be chosen such that upon mixing, the final concentration of the amine is in large excess (at least 10-fold) over the concentration of this compound to ensure pseudo-first-order kinetics.

-

Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the expected N-substituted-2-nitroaniline product. This can be determined by recording the spectrum of a fully reacted solution.

-

Reaction Initiation: Equilibrate the stock solutions to the desired reaction temperature in the constant temperature bath. To initiate the reaction, pipette the required volume of the amine solution into a cuvette containing the this compound solution, mix quickly, and immediately place the cuvette in the thermostatted cell holder of the spectrophotometer.

-

Data Acquisition: Record the absorbance at λ_max as a function of time.

-

Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to the following equation:

A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t)

where A(t) is the absorbance at time t, A_∞ is the absorbance at the completion of the reaction, and A₀ is the initial absorbance.

The second-order rate constant can then be calculated by dividing k_obs by the concentration of the amine.

Caption: Experimental workflow for kinetic analysis.

General Synthetic Procedure for N-Substituted-2-Nitroanilines

This procedure describes a general method for the synthesis and isolation of N-substituted-2-nitroanilines.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Solvent (e.g., ethanol, acetonitrile, or DMF)

-

Stirring hotplate

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in the chosen solvent.

-

Addition of Amine: Add the amine to the solution. Typically, a slight excess of the amine is used.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any unreacted amine and inorganic byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system.

-

Characterization: Characterize the purified product by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Conclusion

The reaction of this compound with amines is a robust and versatile method for the synthesis of N-substituted-2-nitroanilines. A thorough understanding of the underlying SNAr mechanism, including the role of the Meisenheimer complex and the potential for base catalysis, is essential for optimizing reaction conditions and achieving desired outcomes. The kinetic data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient application of this important chemical transformation.

References

- 1. 2-Nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of the reactions between this compound and aliphatic primary amines in benzene. A probable mechanism for the observed mild acceleration - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Comprehensive Guide to the Solubility of 1,2-Dinitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of 1,2-dinitrobenzene in various organic solvents. Understanding the solubility characteristics of this compound is paramount for its application in chemical synthesis, purification processes, and pharmaceutical development. This document compiles quantitative solubility data, details common experimental methodologies for solubility determination, and presents a visual workflow of these protocols.

Quantitative Solubility Data

Precise and comparable solubility data is crucial for designing and optimizing experimental and industrial processes. The following tables summarize the quantitative solubility of this compound and its isomer, 1,3-dinitrobenzene (B52904), in a range of common organic solvents. The data for 1,3-dinitrobenzene is included to provide a comparative perspective on the influence of isomerism on solubility.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Formula | Solubility ( g/100g of solvent) |

| Pyridine | C₅H₅N | 27.03 |

| Trichloromethane (Chloroform) | CHCl₃ | 27.10 |

| Ethyl acetate | C₄H₈O₂ | 12.96 |

| Benzene | C₆H₆ | 5.66 |

| Toluene | C₇H₈ | 3.62 |

| Methanol | CH₃OH | 3.30 |

| Ethanol | C₂H₅OH | 1.90 |

| Propanol | C₃H₈O | 1.09 |

Note: The temperature for the solubility data in Table 1 was not specified in the source material, but it is typically measured at or around standard ambient temperature (approximately 20-25°C).

Table 2: Comparative Solubility of 1,3-Dinitrobenzene in Various Organic Solvents at Different Temperatures [1]

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100g of solvent) |

| Acetone | C₃H₆O | 15 | 72.37 |

| Benzene | C₆H₆ | 18.2 | 39.45 |

| Benzene | C₆H₆ | 50 | 195.89 |

| Bromobenzene | C₆H₅Br | 20 | 22.7 |

| Bromobenzene | C₆H₅Br | 30.5 | 35.9 |

| Bromobenzene | C₆H₅Br | 58 | 121.7 |

| Carbon tetrachloride | CCl₄ | 16.2 | 1.18 |

| Chloroform | CHCl₃ | 17.6 | 32.4 |

| Chloroform | CHCl₃ | 32 | 52.4 |

| Chloroform | CHCl₃ | 57 | 153.2 |

| Diethyl ether | (C₂H₅)₂O | 15 | 9.4 |

| Ethanol (96%) | C₂H₅OH | 20.5 | 3.5 |

| Ethanol (96%) | C₂H₅OH | 50 | 11.49 |

| Ethyl acetate | C₄H₈O₂ | 18.2 | 36.27 |

| Ethyl acetate | C₄H₈O₂ | 50 | 148.44 |

| Methanol | CH₃OH | 20.5 | 6.75 |

| Methanol | CH₃OH | 50 | 11.08 |

| 1-Propanol | C₃H₈O | 20.5 | 2.4 |

| Pyridine | C₅H₅N | 20 | 106.2 |

| Toluene | C₇H₁₀ | 16.2 | 30.66 |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Several methods are commonly employed, with the choice depending on the desired accuracy, the nature of the solute and solvent, and the available equipment. The most prevalent techniques are the isothermal saturation (shake-flask) method, gravimetric analysis, and spectroscopic methods.

Isothermal Saturation (Shake-Flask) Method

This is considered the "gold standard" for determining equilibrium solubility.

-

Preparation of a Saturated Solution: An excess amount of the solid solute (this compound) is added to a known volume or mass of the organic solvent in a sealed container, such as a screw-capped vial or a jacketed glass vessel. The presence of excess solid is crucial to ensure that a true equilibrium between the dissolved and undissolved solute is achieved.

-

Equilibration: The container is placed in a thermostatically controlled environment, such as a shaker bath or a stirring system, to maintain a constant temperature. The mixture is then agitated for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The time required for equilibration should be determined empirically by analyzing samples at different time intervals until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. The separation of the solid and liquid phases can be achieved by centrifugation or filtration. It is critical to perform this step at the same temperature as the equilibration to avoid any changes in solubility.

-

Analysis of the Supernatant: A known volume of the clear supernatant (the saturated solution) is carefully removed. The concentration of the solute in the supernatant is then determined using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: A known volume or mass of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid solute is then measured.

-

Spectroscopic Analysis: The saturated solution is diluted with a known factor, and its absorbance is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax). The concentration is then calculated from a pre-established calibration curve.

-

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is often used for its high sensitivity and specificity. The saturated solution is appropriately diluted and injected into the HPLC system to determine the concentration of the solute.

-

General Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility using the isothermal saturation method.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors, including:

-

Polarity of the Solvent and Solute: The principle of "like dissolves like" is a key determinant. This compound is a polar molecule due to the presence of two nitro groups. Therefore, it exhibits higher solubility in polar organic solvents.

-

Temperature: For most solid solutes, solubility increases with increasing temperature, as demonstrated by the data for 1,3-dinitrobenzene in Table 2. This is because the dissolution process is often endothermic.

-

Intermolecular Forces: The strength of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules plays a critical role. For dissolution to occur, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.

-

Molecular Structure: The ortho-position of the nitro groups in this compound can lead to intramolecular interactions that may affect its crystal lattice energy and, consequently, its solubility compared to the meta- and para-isomers.

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, which is essential for its effective utilization in research and development. The provided data and experimental protocols serve as a valuable resource for scientists and professionals in the chemical and pharmaceutical industries.

References

Spectroscopic Profile of 1,2-Dinitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-dinitrobenzene, a key chemical intermediate in the synthesis of various organic compounds. This document collates and interprets nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The asymmetry of the molecule leads to a complex and informative spectrum.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by two distinct multiplets in the aromatic region, arising from the four non-equivalent protons on the benzene (B151609) ring. The specific chemical shifts are solvent-dependent.

| Solvent | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| Acetone-d₆ | 8.158 | Multiplet | J(A,A') = 0.34, J(A,B) = 8.12, J(A,B') = 1.32 | H-3/H-6 |

| 8.006 | Multiplet | J(A',B) = 1.32, J(A',B') = 8.12, J(B,B') = 7.73 | H-4/H-5 | |

| CDCl₃ | 7.94 | Multiplet | Not specified | H-3/H-6 |

| 7.81 | Multiplet | Not specified | H-4/H-5 |

¹³C NMR Spectroscopy Data

| Parameter | Expected Value |

| Number of Signals | 6 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the functional groups present in the molecule, most notably the nitro groups. The key absorption bands are summarized below, with assignments based on typical vibrational frequencies for aromatic nitro compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 | C-H Aromatic Stretch |

| 1530 - 1550 | NO₂ Asymmetric Stretch |

| 1340 - 1360 | NO₂ Symmetric Stretch |

| ~1600, ~1475 | C=C Aromatic Ring Stretch |

| 750 - 850 | C-H Aromatic Out-of-plane Bend |

| ~850 | C-N Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to electronic transitions within the aromatic ring and the nitro functional groups. Specific absorption maxima (λmax) and molar absorptivity (ε) values for this compound are not consistently reported in readily accessible literature. However, nitroaromatic compounds typically display strong absorption in the UV region, often between 200 and 300 nm, attributable to π → π* transitions of the benzene ring, and potentially a weaker n → π* transition at longer wavelengths. The exact position and intensity of these bands are influenced by the solvent polarity.

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| Ethanol (B145695)/Methanol | ~260 | Data not available | π → π* |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 300-500 MHz

-

Pulse Sequence: Standard single-pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-10 ppm

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 75-125 MHz

-

Pulse Sequence: Proton-decoupled

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

-

-

Data Processing: Apply Fourier transformation to the raw free induction decay (FID) data. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Data Acquisition:

-

Instrument: UV-Vis Spectrophotometer

-

Scan Range: 200-800 nm

-

Blank: Use the pure solvent as a blank to zero the instrument.

-

Cuvette: Use a 1 cm path length quartz cuvette.

-

-

Data Analysis: Record the absorbance spectrum. Identify the wavelength(s) of maximum absorbance (λmax). If a standard curve of known concentrations is prepared, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques discussed.

Caption: Workflow for this compound analysis.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1,2-Dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,2-dinitrobenzene, a fundamental aromatic nitro compound. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for predicting material properties, elucidating intermolecular interactions, and informing rational drug design. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and presents visualizations of the molecular structure and analytical workflow.

Crystallographic and Molecular Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key quantitative data from this analysis are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Chemical Formula | C₆H₄N₂O₄ |

| Molecular Weight | 168.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.945 (5) |

| b (Å) | 12.975 (8) |

| c (Å) | 7.421 (5) |

| β (°) | 111.88 (1) |

| Volume (ų) | 709.90 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.573 |

| Measured Density (g/cm³) | 1.565 |

| Radiation | Mo Kα (λ = 0.71069 Å) |

| Temperature | Room Temperature |

| Final R-factor (for observed reflections) | 0.0541 |

Table 2: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C-C (mean) | 1.397 (1) |

| C-N | 1.475 (4) |

| N-O | 1.224 (1) |

| ∠C-C-N | 120.4 (3) |

| ∠O-N-O | 124.9 (2) |

Table 3: Torsional Angles of the Nitro Groups

| Torsion Angle | Value (°) |

| Twist angle of nitro group 1 | ~41° |

| Twist angle of nitro group 2 | ~41° |

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental procedures. A generalized protocol for such an analysis is detailed below.

Crystallization

Single crystals of this compound suitable for X-ray diffraction were first obtained by Zincke in 1874. A typical procedure for obtaining high-quality crystals of small organic molecules involves slow evaporation from a saturated solution.

Materials:

-

This compound

-

Acetone

-

Chloroform

-

Crystallization dish

Procedure:

-

Dissolve a small amount of this compound in a minimal amount of an acetone-chloroform solvent mixture.

-

Gently warm the solution to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature.

-

Cover the crystallization dish with a perforated lid to allow for slow evaporation of the solvent.

-

Monitor the dish over several days for the formation of well-defined single crystals.

-

Once suitable crystals have formed, carefully extract them from the mother liquor.

Data Collection

X-ray diffraction data is collected using a single-crystal diffractometer.

Equipment:

-

Four-circle diffractometer

-

Molybdenum (Mo) X-ray source

-

Detector (e.g., CCD or CMOS)

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The mounted crystal is placed on the diffractometer and centered in the X-ray beam.

-

The crystal is cooled to the desired temperature (in this case, room temperature).

-

The unit cell parameters and crystal orientation are determined from a preliminary set of diffraction images.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.

-